molecular formula C25H19N3O4S4 B12578796 N,N'-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide CAS No. 600173-14-6

N,N'-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide

Cat. No.: B12578796
CAS No.: 600173-14-6
M. Wt: 553.7 g/mol
InChI Key: UGTPJWQRKWKNPJ-UHFFFAOYSA-N
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Description

N,N’-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide is a complex organic compound featuring a benzothiazole moiety linked to a phenylene group, which is further connected to benzenesulfonamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 1,3-benzothiazole-2-thiol, which is then reacted with 1,4-dibromobenzene under specific conditions to form the intermediate compound. This intermediate is subsequently treated with benzenesulfonamide in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The benzothiazole moiety is crucial for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide is unique due to its dual sulfonamide groups, which enhance its solubility and reactivity compared to other benzothiazole derivatives. This structural feature also contributes to its diverse range of applications in various scientific fields .

Properties

CAS No.

600173-14-6

Molecular Formula

C25H19N3O4S4

Molecular Weight

553.7 g/mol

IUPAC Name

N-[4-(benzenesulfonamido)-3-(1,3-benzothiazol-2-ylsulfanyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C25H19N3O4S4/c29-35(30,19-9-3-1-4-10-19)27-18-15-16-22(28-36(31,32)20-11-5-2-6-12-20)24(17-18)34-25-26-21-13-7-8-14-23(21)33-25/h1-17,27-28H

InChI Key

UGTPJWQRKWKNPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3)SC4=NC5=CC=CC=C5S4

Origin of Product

United States

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